N-(4-methoxyphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-methoxyphenyl)thiophene-2-sulfonamide is a biochemical compound with the molecular formula C11H11NO3S2 and a molecular weight of 269.34 g/mol . This compound is used primarily in proteomics research and has various applications in scientific research due to its unique chemical structure and properties.
Mechanism of Action
Mode of Action
N-(4-methoxyphenyl)thiophene-2-sulfonamide interacts with its targets, the hCA-I and hCA-II isoenzymes, by inhibiting their activity . The compound exhibits potent inhibition effects on both isoenzymes at very small concentrations .
Biochemical Pathways
The inhibition of hCA-I and hCA-II by this compound affects the carbonic anhydrase pathway . This pathway is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many biological processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of hCA-I and hCA-II isoenzymes . This inhibition disrupts the carbonic anhydrase pathway, potentially affecting pH and fluid balance in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 4-methoxyaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Thiophene-2-sulfonamide: Similar structure but lacks the methoxyphenyl group.
4-methoxyphenylsulfonamide: Similar structure but lacks the thiophene ring.
Uniqueness: N-(4-methoxyphenyl)thiophene-2-sulfonamide is unique due to the presence of both the methoxyphenyl and thiophene-2-sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
N-(4-methoxyphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-15-10-6-4-9(5-7-10)12-17(13,14)11-3-2-8-16-11/h2-8,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMIWWLYIDNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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